molecular formula C14H19ClN2O2 B12778900 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- CAS No. 84970-25-2

4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl-

Katalognummer: B12778900
CAS-Nummer: 84970-25-2
Molekulargewicht: 282.76 g/mol
InChI-Schlüssel: PJMHOQBNIRMYGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, an acetamide group, and a 3-chlorophenyl group attached to an alpha-ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- typically involves the reaction of morpholine with an appropriate acylating agent, followed by the introduction of the 3-chlorophenyl group. One common method involves the use of 3-chlorobenzoyl chloride as the acylating agent, which reacts with morpholine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-methyl-
  • 4-Morpholineacetamide, N-(4-chlorophenyl)-alpha-ethyl-
  • 4-Morpholineacetamide, N-(3-bromophenyl)-alpha-ethyl-

Uniqueness

4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- is unique due to the specific positioning of the 3-chlorophenyl group and the alpha-ethyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

84970-25-2

Molekularformel

C14H19ClN2O2

Molekulargewicht

282.76 g/mol

IUPAC-Name

N-(3-chlorophenyl)-2-morpholin-4-ylbutanamide

InChI

InChI=1S/C14H19ClN2O2/c1-2-13(17-6-8-19-9-7-17)14(18)16-12-5-3-4-11(15)10-12/h3-5,10,13H,2,6-9H2,1H3,(H,16,18)

InChI-Schlüssel

PJMHOQBNIRMYGY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.